N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine
- 1-methyl-1H-imidazole-4-carbaldehyde oxime
- 1-methyl-1H-imidazole-5-carbaldehyde oxime
Uniqueness
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(NE)-N-[(1-methylimidazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-8-3-5(2-7-9)6-4-8/h2-4,9H,1H3/b7-2+ |
InChI Key |
UMZIDJDDRLIXBN-FARCUNLSSA-N |
Isomeric SMILES |
CN1C=C(N=C1)/C=N/O |
Canonical SMILES |
CN1C=C(N=C1)C=NO |
Origin of Product |
United States |
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